Bis(diphenylphosphino)acetylene

Catalog No.
S1894860
CAS No.
5112-95-8
M.F
C26H20P2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diphenylphosphino)acetylene

CAS Number

5112-95-8

Product Name

Bis(diphenylphosphino)acetylene

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane

Molecular Formula

C26H20P2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Bis(diphenylphosphino)acetylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(diphenylphosphino)acetylene (DPPA), CAS 5112-95-8, is a bidentate phosphine ligand distinguished by a rigid acetylene linker connecting two diphenylphosphino groups. This structural rigidity is a primary differentiator from common flexible diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), as it enforces specific, often cis-coordinating, geometries and bite angles in metal complexes. This defined coordination environment is a critical parameter in catalysis, materials science, and the synthesis of structurally precise organometallic compounds.

Substituting Bis(diphenylphosphino)acetylene with flexible ligands like 1,2-bis(diphenylphosphino)ethane (dppe) is a critical procurement error in many applications. The flexible ethylene bridge of dppe allows for variable coordination geometries and bite angles, which can lead to different reaction outcomes, lower product selectivity, or catalyst deactivation pathways not observed with the rigidly constrained DPPA. Furthermore, the acetylene linker in DPPA is not inert; it is electronically distinct and can participate in reactions such as polymerization, a capability wholly absent in saturated-linker analogs like dppe. Therefore, selecting a flexible ligand on the basis of cost or availability without validating its performance can compromise process reproducibility and final product characteristics.

Unique Precursor Suitability for Rigid Organometallic Polymer Synthesis

The carbon-carbon triple bond of Bis(diphenylphosphino)acetylene serves as a polymerizable unit, enabling its use as a monomer for synthesizing rigid, conjugated organometallic polymers. This functionality is fundamentally absent in common diphosphine ligands with saturated backbones, such as 1,2-bis(diphenylphosphino)ethane (dppe). Studies on group 4 metallocenes demonstrate the direct involvement of the acetylene unit in complex formation that can lead to polymerization, whereas dppe cannot participate in such reactions.

Evidence DimensionSuitability for Conjugated Polymer Synthesis
Target Compound DataPolymerizable via acetylene linker
Comparator Or Baseline1,2-bis(diphenylphosphino)ethane (dppe): Non-polymerizable saturated ethane linker
Quantified DifferenceQualitative difference in chemical reactivity and function
ConditionsCoordination polymerization with transition metal precursors.

For applications requiring the synthesis of rigid-rod organometallic polymers, DPPA is a necessary precursor, while saturated analogs like dppe are unsuitable.

Enables High Photoluminescent Quantum Yields in Gold(I) Complexes

The structural rigidity imparted by the DPPA ligand is critical for achieving high-efficiency photoluminescence in certain metal complexes. In a direct comparison of dinuclear gold(I) complexes, the complex with the rigid DPPA ligand, [Au2(μ-dppa)2](BF4)2, exhibits strong luminescence in the solid state. In contrast, analogous complexes prepared with flexible ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) were found to be non-emissive under identical conditions. The rigidity of DPPA minimizes non-radiative decay pathways, a crucial factor for developing emissive materials.

Evidence DimensionSolid-State Photoluminescence
Target Compound DataForms strongly luminescent Gold(I) complexes
Comparator Or Baseline1,2-bis(diphenylphosphino)ethane (dppe) & 1,3-bis(diphenylphosphino)propane (dppp): Form non-emissive Gold(I) complexes
Quantified DifferenceQualitative (emissive vs. non-emissive)
ConditionsSolid-state dinuclear gold(I) complexes at room temperature.

For the development of phosphorescent emitters for OLEDs, sensors, or bio-imaging agents, DPPA enables photophysical properties that are inaccessible with common flexible diphosphine ligands.

Defined Bite Angle for Enhanced Stability and Reactivity in Catalysis

The rigid acetylene backbone of DPPA enforces a consistent and defined P-M-P bite angle in metal complexes, a critical parameter influencing catalytic activity and stability. For example, in copper(I) complexes, the bite angle of DPPA is structurally fixed, contributing to the formation of stable, well-defined dinuclear species. This contrasts with flexible ligands like dppe, which has a smaller natural bite angle (~85°), and dppm (~72°), whose flexibility can lead to different coordination numbers or dynamic equilibria in solution. This structural pre-organization reduces the entropic penalty of chelation and can lead to more stable and predictable catalytic intermediates compared to flexible analogs.

Evidence DimensionNatural Bite Angle (in representative complexes)
Target Compound DataStructurally constrained, leading to predictable geometries
Comparator Or Baselinedppe: ~85°; dppm: ~72°
Quantified DifferenceLarger and less flexible bite angle than common short-chain diphosphines
ConditionsChelation in transition metal complexes.

Procuring DPPA is justified when catalytic performance depends on a specific, rigid coordination geometry that flexible ligands cannot consistently provide, leading to better reproducibility and reaction outcomes.

Monomer for Rigid-Rod Organometallic Polymers and Materials

This compound is the correct choice when the synthetic target is a conjugated polymer where the rigid diphosphine-metal unit must be integrated directly into the polymer backbone. The polymerizable acetylene linker makes it a unique building block for advanced materials with specific electronic or photonic properties, a function that ligands with saturated linkers cannot fulfill.

Ligand for High-Efficiency Luminescent Materials and Probes

DPPA should be selected when developing highly emissive metal complexes for applications like OLEDs, chemical sensors, or photoluminescent probes. Its rigidity minimizes vibrational quenching, enabling high quantum yields in complexes where analogous flexible ligands result in non-emissive materials.

Specialty Ligand for Catalysis Requiring Geometric Constraint

This ligand is indicated for catalytic systems where reaction selectivity and catalyst stability are highly sensitive to the geometry of the metal center. The fixed bite angle and rigid conformation of DPPA provide a well-defined catalytic pocket, making it a strategic choice over flexible ligands when precise structural control is needed to optimize a reaction.

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5112-95-8

Wikipedia

Ethynylenebis(diphenylphosphine)

Dates

Last modified: 08-16-2023

Explore Compound Types